An In-depth Technical Guide to the Solubility of Diphenyl Phosphate in Organic Solvents
An In-depth Technical Guide to the Solubility of Diphenyl Phosphate in Organic Solvents
Introduction: The Role and Importance of Diphenyl Phosphate
Diphenyl phosphate (DPP), a key organophosphate ester (OPE), is a compound of significant interest across various scientific and industrial domains.[1] Structurally, it is an ester of phosphoric acid featuring two phenyl substituents.[1][2] DPP serves as a crucial intermediate in the synthesis of other phosphoric acid diesters, such as the flame retardant triphenyl phosphate, and as a protective agent for hydroxyl groups in organic synthesis.[3] Its applications extend to being an additive in paints and coatings, a plasticizer in polymers like PVC, an intermediate in pharmaceutical manufacturing, and a component in hydraulic fluids and lubricants.[3][4]
Given its widespread use, understanding the solubility of diphenyl phosphate in various organic solvents is paramount for researchers, process chemists, and formulation scientists. Solubility data governs critical parameters such as reaction kinetics, purification strategies (e.g., crystallization), formulation design, and analytical method development. This guide provides a comprehensive overview of the theoretical principles governing DPP's solubility, presents available solubility data, details a robust experimental protocol for its determination, and outlines essential safety considerations.
Theoretical Principles of Solubility
The solubility of a solid compound like diphenyl phosphate in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" is the primary guide for predicting solubility.[5][6]
Molecular Structure and Polarity: Diphenyl phosphate (C₁₂H₁₁O₄P) is a molecule with distinct structural features that dictate its solubility behavior:
-
Phosphate Group (O=P(O-)(OH)): The central phosphate moiety is highly polar and capable of acting as a hydrogen bond donor (via the P-OH group) and a hydrogen bond acceptor (via the phosphoryl P=O and ester P-O- oxygens). This acidic P-OH group has a predicted pKa of approximately 1.12, making it a strong organic acid.[3][7]
-
Phenyl Rings (C₆H₅): The two phenyl groups are large, nonpolar, and hydrophobic. They primarily interact via van der Waals forces and can participate in π-π stacking interactions with other aromatic systems.
This amphiphilic nature—possessing both polar and nonpolar regions—results in a nuanced solubility profile. The large nonpolar surface area from the phenyl rings limits its solubility in highly polar solvents like water, in which it is generally considered insoluble.[3][7][8] Conversely, the polar phosphate head allows for favorable interactions with polar organic solvents.
Solvent Classification and Interaction Potential:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the phosphate group of DPP. However, the large nonpolar rings may limit high solubility. Qualitative data indicates DPP is slightly soluble in methanol.[3][7][8]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate): These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the acidic proton of DPP. Solvents like DMSO are often excellent for dissolving polar organic molecules. Quantitative data shows a high solubility of 55 mg/mL in DMSO.[9]
-
Nonpolar Solvents (e.g., Benzene, Toluene, Hexane): These solvents will primarily interact with the nonpolar phenyl rings of DPP through London dispersion forces. DPP is reported to be soluble in benzene, indicating that the interactions with the large aromatic rings can overcome the solute-solute forces in the crystal lattice.[3][7][8]
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents have a moderate polarity. DPP is reported to be slightly soluble in chloroform.[3][7][8]
Quantitative and Qualitative Solubility Data
Compiling precise, quantitative solubility data for diphenyl phosphate across a wide range of organic solvents is challenging as it is not always readily available in a single source. The following table summarizes available data from various chemical suppliers and databases. It is important to note that "slightly soluble" is a qualitative term and quantitative values can vary with temperature and experimental conditions.
| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility | Temperature (°C) |
| Water | Polar Protic | Insoluble[3][7][8] | 143.6 mg/L (Calculated)[10] | 25[10] |
| Methanol | Polar Protic | Slightly Soluble[3][7][8] | Not specified | Not specified |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | 55 mg/mL[9] | Not specified |
| Benzene | Nonpolar Aromatic | Soluble[3][7][8] | Not specified | Not specified |
| Chloroform | Chlorinated | Slightly Soluble[3][7][8] | Not specified | Not specified |
Experimental Determination of Solubility: A Validated Protocol
For solvents where data is unavailable or for applications requiring high precision, the equilibrium shake-flask method followed by quantitative analysis is the gold standard.[5] This protocol ensures that the solution reaches saturation and provides a reliable measurement.
Objective: To accurately determine the equilibrium solubility of diphenyl phosphate in a selected organic solvent at a specified temperature.
Materials:
-
Diphenyl phosphate (≥99% purity)[4]
-
Solvent of interest (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Workflow Diagram:
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology:
-
Preparation of Slurry:
-
Add an excess amount of solid diphenyl phosphate to a vial (e.g., 50-100 mg into 2-3 mL of solvent). The key is to ensure undissolved solid remains at equilibrium, confirming saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the slurries for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typical. A preliminary time-course study can be run to determine the minimum time to reach a plateau in concentration.
-
Causality: Constant temperature and agitation are critical. Solubility is temperature-dependent, and agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the path to equilibrium.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the bulk of the solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Causality: This step is crucial for accuracy. Any suspended solid particles in the aliquot taken for analysis will be dissolved during dilution, leading to an overestimation of the true solubility.
-
-
Sample Collection and Preparation:
-
Carefully draw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This provides a particle-free saturated solution.
-
Accurately dilute a known volume of the filtrate with the appropriate solvent in a volumetric flask to bring the concentration within the range of the analytical calibration curve.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of diphenyl phosphate of known concentrations.
-
Generate a calibration curve by injecting the standards into the HPLC and plotting the detector response (e.g., UV absorbance) against concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Causality: HPLC provides a highly specific and sensitive method for quantification, ensuring that the measured concentration is solely due to the solute of interest.[5]
-
-
Calculation:
-
Calculate the original concentration in the saturated filtrate by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Report the final solubility in standard units, such as mg/mL or mol/L, specifying the solvent and temperature.
-
Factors Influencing Solubility
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is an endothermic process where heat provides the energy needed to overcome the crystal lattice energy of the solid. For critical applications, solubility should be determined at the specific process temperature.
-
Purity of Compound and Solvent: Impurities in either the diphenyl phosphate or the solvent can alter the intermolecular forces and affect the measured solubility. Using high-purity materials is essential for obtaining reliable and reproducible data.
-
pH (in protic or aqueous-miscible solvents): As an acidic compound, the solubility of diphenyl phosphate can be significantly influenced by pH. In basic solutions, it will deprotonate to form the diphenyl phosphate anion (DPP⁻), which is significantly more polar and water-soluble than the neutral acid.[10]
Safety and Handling
Diphenyl phosphate is a hazardous substance that requires careful handling.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12][13][14]
-
Handling: Use with adequate ventilation to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[12]
-
Hazards: May cause skin, eye, and respiratory tract irritation.[11] The toxicological properties have not been fully investigated.[12] During a fire, irritating and highly toxic gases (e.g., phosphorus oxides, carbon monoxide) may be generated.[11][15]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[12][15]
Conclusion
The solubility of diphenyl phosphate is a complex property dictated by its unique molecular structure, which combines large nonpolar aromatic rings with a highly polar, acidic phosphate group. While it exhibits poor solubility in water, it shows varying degrees of solubility in organic solvents, from slight solubility in methanol and chloroform to good solubility in benzene and DMSO. For precise applications, the standardized shake-flask method provides a reliable means of determining solubility. A thorough understanding of these solubility characteristics, coupled with stringent safety practices, is essential for the effective and safe utilization of this important chemical compound in research and industry.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diphenyl Phosphate, 99%. Retrieved from [Link]
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Australian Government Department of Health. (2023, June 26). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Retrieved from [Link]
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Docsity. (2022, April 8). Solubility Experiment: Testing Organic Compounds in Various Solvent Systems. Retrieved from [Link]
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ACS Publications. (2008). Solubilities of Diphenylphosphinic Acid in Selected Solvents. Retrieved from [Link]
- University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from an unspecified university chemistry department website.
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Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]
- University Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from an unspecified university chemistry department website.
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ResearchGate. (n.d.). Properties and applications of common organophosphate esters. Retrieved from [Link]
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University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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ResearchGate. (2025, August 10). Solubilities of Diphenylphosphinic Acid in Selected Solvents | Request PDF. Retrieved from [Link]
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JETIR. (n.d.). SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. Retrieved from [Link]
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